molecular formula C12H17NO B13649386 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde

2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde

Cat. No.: B13649386
M. Wt: 191.27 g/mol
InChI Key: WVWXTDHKXXTLSP-UHFFFAOYSA-N
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Description

2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₂H₁₇NO. This compound is characterized by the presence of an amino group, an isopropyl group, and two methyl groups attached to a benzaldehyde core. It is used primarily in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method involves the nitration of 3-isopropyl-4,5-dimethylbenzaldehyde, followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation catalysts for reduction .

Industrial Production Methods

the principles of organic synthesis, such as nitration and reduction, are scalable and can be adapted for larger production if needed .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is not well-documented. its functional groups suggest potential interactions with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-isopropyl-4,5-dimethylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Amino-3-isopropyl-4,5-dimethylbenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Amino-3,5-dimethylbenzaldehyde: Lacks the isopropyl group but has similar functional groups.

Uniqueness

2-Amino-3-isopropyl-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both amino and aldehyde groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-amino-4,5-dimethyl-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C12H17NO/c1-7(2)11-9(4)8(3)5-10(6-14)12(11)13/h5-7H,13H2,1-4H3

InChI Key

WVWXTDHKXXTLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(C)C)N)C=O

Origin of Product

United States

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